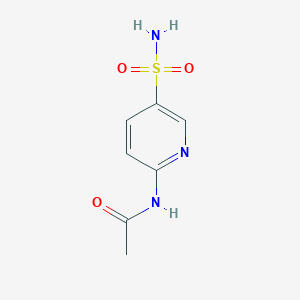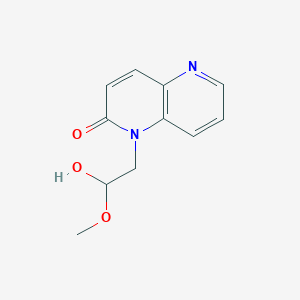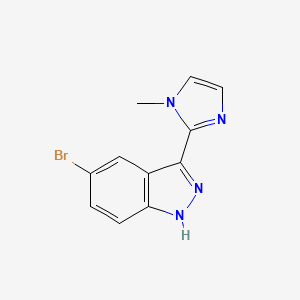![molecular formula C11H15N3O3 B13867315 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine CAS No. 945720-39-8](/img/structure/B13867315.png)
5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine: is a chemical compound with the molecular formula C11H15N3O3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the nitro group and the pyrrolidinyl ethoxy side chain makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine typically involves the nitration of 2-[2-(1-pyrrolidinyl)ethoxy]Pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions using automated reactors to control temperature and reaction time precisely. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products Formed:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of nitro and pyrrolidinyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial or anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl ethoxy side chain can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Nitro-5-pyridineboronic acid pinacol ester: This compound also contains a nitro group and a pyridine ring but differs in its boronic acid ester functional group.
5-Nitro-2-(1-pyrrolidinyl)pyridine: Similar in structure but lacks the ethoxy side chain.
Uniqueness: 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine is unique due to the presence of both the nitro group and the pyrrolidinyl ethoxy side chain. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
945720-39-8 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
5-nitro-2-(2-pyrrolidin-1-ylethoxy)pyridine |
InChI |
InChI=1S/C11H15N3O3/c15-14(16)10-3-4-11(12-9-10)17-8-7-13-5-1-2-6-13/h3-4,9H,1-2,5-8H2 |
InChI Key |
HNXPFOMADGEMMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B13867232.png)
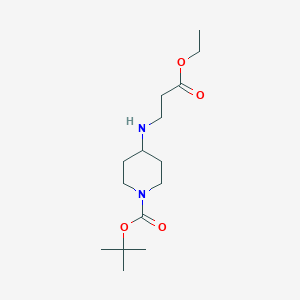

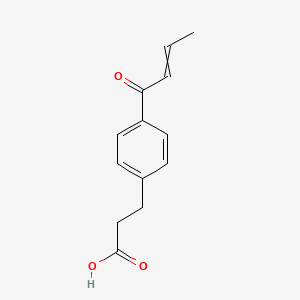
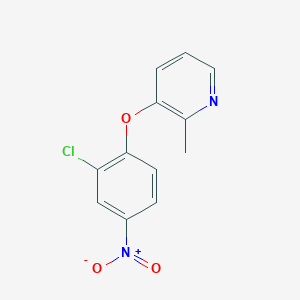
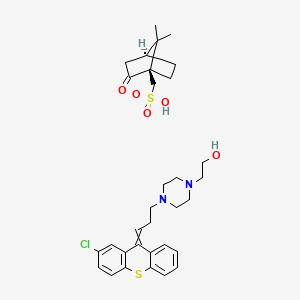
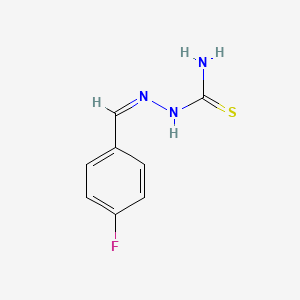
![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13867255.png)
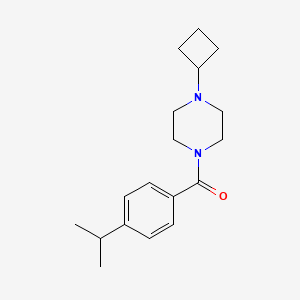
![Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate](/img/structure/B13867263.png)
